1-Propyl-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-propyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWTILSPGNEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Propyl 4 Trifluoromethyl Benzene and Its Direct Analogues
Established Synthetic Pathways for the Target Compound
The synthesis of 1-propyl-4-(trifluoromethyl)benzene can be approached from two primary retrosynthetic disconnections: forming the propyl-aryl bond on a trifluoromethylated ring or introducing the trifluoromethyl group onto a propyl-substituted benzene (B151609) ring.
Strategies Involving Regioselective Alkylation of (Trifluoromethyl)benzene Derivatives
Direct Friedel-Crafts alkylation of (trifluoromethyl)benzene with a propylating agent like 1-chloropropane (B146392) is generally not a preferred method. The trifluoromethyl group is a strongly deactivating and meta-directing substituent, which would lead to low yields and the undesired 1-propyl-3-(trifluoromethyl)benzene isomer. Furthermore, Friedel-Crafts alkylations are susceptible to carbocation rearrangements and polyalkylation, reducing the effectiveness of the reaction. libretexts.orgmasterorganicchemistry.com
A more reliable and regioselective approach is a two-step sequence involving an initial Friedel-Crafts acylation followed by reduction of the resulting ketone. masterorganicchemistry.comorganic-chemistry.org
Friedel-Crafts Acylation: (Trifluoromethyl)benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The acyl group is deactivating, which prevents further reactions on the ring, and it directs substitution primarily to the para position due to the steric hindrance at the ortho positions from the bulky trifluoromethyl group. This reaction yields 1-(4-(trifluoromethyl)phenyl)propan-1-one. organic-chemistry.org
Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (CH₂) to form the final propyl-substituted product. Two classic methods for this transformation are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orglibretexts.orgyoutube.com The reaction proceeds through a hydrazone intermediate and is suitable for substrates that are stable to strong bases. wikipedia.org The driving force is the irreversible formation of nitrogen gas. masterorganicchemistry.com
Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone. wikipedia.orgyoutube.com It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strong acids. wikipedia.orgorganic-chemistry.org
This acylation-reduction sequence provides a controlled and high-yielding pathway to the desired para-isomer, this compound, circumventing the issues associated with direct alkylation. masterorganicchemistry.com
Strategies Involving Regioselective Trifluoromethylation of Propylbenzene (B89791) Derivatives
An alternative strategy involves the direct introduction of a trifluoromethyl group onto propylbenzene. The n-propyl group is an activating, ortho-, para-directing substituent on the benzene ring. Therefore, direct trifluoromethylation would be expected to yield a mixture of 1-propyl-2-(trifluoromethyl)benzene and this compound, along with potential minor amounts of the meta-isomer and poly-trifluoromethylated products.
Achieving high regioselectivity for the para-product in a direct C-H trifluoromethylation of an alkylbenzene is a significant challenge. The outcome often depends on the specific trifluoromethylating agent and reaction conditions used. This route is generally less favored than the acylation-reduction pathway when a single, pure isomer like this compound is the target, as it would necessitate a difficult separation of the resulting constitutional isomers.
General Approaches to Trifluoromethylated Aromatic Systems Relevant to Compound Synthesis
The development of methods to install trifluoromethyl groups onto aromatic rings is an active area of research. These general methods are relevant to the synthesis of the target compound, particularly in the context of trifluoromethylating a pre-functionalized propylbenzene derivative.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" synthon to an electron-rich aromatic ring.
In recent decades, several powerful, shelf-stable electrophilic trifluoromethylating agents have been developed, making these transformations more practical and accessible. The most prominent among these are hypervalent iodine compounds (Togni reagents) and electrophilic sulfonium (B1226848) salts (Umemoto reagents). rsc.org These reagents often operate under mild conditions and show a high degree of functional group tolerance. sigmaaldrich.comenamine.net
Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (Togni Reagent I). enamine.netwikipedia.orgcfplus.cz They are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes, thiols, and alcohols. enamine.netwikipedia.org Togni Reagent II, a colorless crystalline solid, is highly effective but must be handled with care due to its explosive properties under certain conditions. enamine.net
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. enamine.net They serve as potent electrophilic "CF₃⁺" sources. enamine.net Different generations of these reagents have been developed with varying reactivity and stability, allowing for the trifluoromethylation of diverse substrates, including arenes, alkenes, and alkynes. rsc.org The Mes-Umemoto reagent, for instance, is a well-known source for the electrophilic trifluoromethyl group. enamine.net
Table 1: Comparison of Common Shelf-Stable Electrophilic Trifluoromethylating Reagents
| Reagent Family | Common Example(s) | Chemical Class | Key Features |
|---|---|---|---|
| Togni Reagents | Togni Reagent I, Togni Reagent II | Hypervalent Iodine(III/V) | Highly effective; broad substrate scope; Reagent II has explosive potential. enamine.netenamine.net |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Sulfonium Salts | Powerful and thermally stable; effective for various nucleophiles. enamine.net |
Transition metal catalysis provides powerful and versatile methods for forming C-CF₃ bonds. These reactions often involve the cross-coupling of a pre-functionalized arene (e.g., an aryl halide or boronic acid) with a trifluoromethyl source.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the trifluoromethylation of aryl chlorides, bromides, iodides, and triflates. nih.gov These reactions typically employ a trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) in conjunction with a palladium catalyst and a suitable ligand.
Copper-Catalyzed Reactions: Copper-mediated or -catalyzed trifluoromethylation is also a common strategy, particularly for aryl iodides and boronic acids. A variety of CF₃ sources can be used, including TMSCF₃ and shelf-stable electrophilic reagents like Umemoto's reagents. enamine.net
These metal-catalyzed approaches would be applicable to the synthesis of this compound by starting with a suitable precursor, such as 1-iodo-4-propylbenzene, and coupling it with a trifluoromethylating agent.
Nucleophilic Trifluoromethylation Strategies
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can be achieved by reacting an aryl halide with a nucleophilic CF₃ source. These methods are foundational for creating aryl-CF₃ bonds. The best approach often involves the coupling of aryl halides with nucleophilic CF₃ reagents like K[CF₃B(OMe)₃], CF₃SiMe₃, or trifluoroacetate (B77799) salts, frequently catalyzed by copper or palladium. acs.org
Copper-catalyzed nucleophilic trifluoromethylation is a widely used and challenging reaction for producing fluorinated products. figshare.com While aryl iodides are readily transformed, the corresponding bromides and chlorides are significantly more difficult to functionalize. figshare.comacs.org The reaction mechanism, which has been explored using DFT calculations, suggests that the oxidative addition of the aryl halide to the copper center is the rate-limiting step. figshare.com
A variety of copper-based systems have been developed to overcome these challenges. The Ruppert-Prakash reagent (TMSCF₃ or trimethyl(trifluoromethyl)silane) is a common trifluoromethyl source, first reported for this purpose by Fuchikami and co-workers. beilstein-journals.org Mechanistic studies have revealed that the reaction of a copper(I) source with TMSCF₃ generates key intermediates such as [Cu(CF₃)₂]⁻. acs.orgacs.org The presence of excess CuI is often crucial, as it reacts with [Cu(CF₃)₂]⁻ to form a more reactive, ligandless or DMF-ligated [CuCF₃] species, which is the active trifluoromethylating agent. acs.orgacs.org
Other trifluoromethyl sources have also been successfully employed. Inexpensive reagents like sodium trifluoroacetate (CF₃CO₂Na) and methyl trifluoroacetate (MTFA) can serve as the CF₃ source in the presence of a copper catalyst. beilstein-journals.orgresearchgate.net Furthermore, fluoroform-derived CuCF₃ has shown remarkable reactivity towards a broad range of aryl and heteroaryl halides under mild, ligandless conditions, yielding benzotrifluorides in high yields. organic-chemistry.org This method is particularly effective for iodoarenes and some reactive bromoarenes. organic-chemistry.org
| Method | CF₃ Source | Catalyst/Reagent | Substrate | Key Features |
| Fuchikami/Urata | TESCF₃ | CuI | Aryl Iodides | Foundational CuI-mediated protocol. beilstein-journals.org |
| Grushin | Fluoroform (HCF₃) | CuCl/t-BuOK | Aryl Halides | Uses inexpensive fluoroform to generate a highly reactive CuCF₃ reagent. organic-chemistry.org |
| Amii | CF₃SiEt₃/KF | CuI/phenanthroline | Aryl Iodides | Well-defined catalytic system; mechanism studied computationally. figshare.comacs.org |
| Beller | Methyl trifluoroacetate | CuI | Aryl Iodides | Employs an inexpensive and readily available CF₃ source. beilstein-journals.org |
Radical Trifluoromethylation Methodologies
Radical trifluoromethylation has emerged as a powerful alternative for forging C-CF₃ bonds, often under milder conditions than nucleophilic methods and with complementary reactivity. These reactions typically proceed via the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. researchgate.net
A prominent modern approach involves visible-light photoredox catalysis. In a system pioneered by Stephenson and others, a photocatalyst such as Ru(bpy)₃Cl₂ is excited by light from a simple household bulb. nih.gov The excited-state catalyst reduces an inexpensive and stable CF₃ precursor, such as trifluoroacetic anhydride (B1165640) (TFAA) or triflyl chloride, to generate the •CF₃ radical. nih.govresearchgate.net This radical can then engage in C-H functionalization of a wide array of electron-rich and electron-neutral arenes and heteroarenes. researchgate.net This method is noted for its operational simplicity and scalability. researchgate.net
Other metals and reagents have also been utilized in photoredox-mediated trifluoromethylation. High-valent nickel(III) complexes, for example, can act as efficient photoredox catalysts for the C(sp²)-H trifluoromethylation of arenes using reagents like Umemoto's reagent or CF₃SO₂Na under blue LED irradiation. nii.ac.jp These radical-based processes offer significant advantages, including the ability to functionalize complex molecules at a late stage and to access substitution patterns that are difficult to obtain through traditional cross-coupling strategies. nih.govnii.ac.jp
| Method | CF₃ Source | Catalyst/Mediator | Energy Source | Key Features |
| Stephenson | Trifluoroacetic anhydride (TFAA) | Ru(bpy)₃Cl₂ / Pyridine (B92270) N-oxide | Visible Light | Operationally simple, scalable, and uses an inexpensive CF₃ source. researchgate.net |
| MacMillan | Triflyl chloride | fac-Ir(ppy)₃ | Visible Light | Direct C-H trifluoromethylation of unactivated arenes and heteroarenes. nih.gov |
| Leibfarth/Stephenson | Umemoto's Reagent | Ni(III) Complex | Blue LED Light | Employs high-valent nickel catalysis for C-H functionalization. nii.ac.jp |
General Synthetic Approaches to Propyl-Substituted Aromatic Systems
Introducing an n-propyl group onto an aromatic ring like in this compound can be accomplished either by functionalizing a pre-formed aromatic ring or by constructing the ring with the propyl group already incorporated.
The Friedel-Crafts reactions, developed in 1877, are classic methods for forming carbon-carbon bonds on an aromatic ring via electrophilic aromatic substitution. wikipedia.org
Friedel-Crafts Alkylation involves reacting an aromatic ring with an alkyl halide (e.g., 1-chloropropane) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like electrophile that is attacked by the aromatic ring. masterorganicchemistry.com However, this reaction has significant limitations. A primary carbocation, which would be formed from 1-chloropropane, is prone to rearrangement to a more stable secondary carbocation via a hydride shift. masterorganicchemistry.com This would lead to the formation of the isopropyl-substituted product (cumene) as the major isomer, not the desired n-propyl product. Furthermore, the trifluoromethyl group is strongly electron-withdrawing and deactivating, making the aromatic ring much less reactive towards Friedel-Crafts reactions. libretexts.org
Friedel-Crafts Acylation offers a reliable solution to the rearrangement problem. In this reaction, an acyl halide (e.g., propanoyl chloride) or anhydride is used instead of an alkyl halide. wikipedia.org The Lewis acid catalyst activates the acyl halide to form a resonance-stabilized acylium ion, which does not undergo rearrangement. libretexts.org The reaction with benzene would yield propiophenone. The resulting ketone is deactivating, which conveniently prevents polyacylation. libretexts.org The ketone can then be reduced to the desired n-propyl group using methods such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. Applying this two-step sequence (acylation followed by reduction) to trifluoromethylbenzene would be a viable, albeit potentially low-yielding due to the deactivating nature of the CF₃ group, route to this compound.
| Reaction | Reagents | Electrophile | Key Advantages | Key Limitations |
| Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Carbocation (R⁺) | Forms C-C bond in one step. | Prone to carbocation rearrangement; polyalkylation; fails on strongly deactivated rings. masterorganicchemistry.comlibretexts.org |
| Acylation | RCO-Cl, Lewis Acid (e.g., AlCl₃) | Acylium Ion (RCO⁺) | No rearrangement; product is deactivated, preventing polyacylation. wikipedia.orglibretexts.org | Requires stoichiometric catalyst; fails on strongly deactivated rings; requires a second step (reduction) to obtain alkyl group. wikipedia.org |
A more contemporary strategy for synthesizing polysubstituted arenes involves constructing the aromatic ring itself from acyclic precursors, a process known as benzannulation. rsc.orgrsc.org Organocatalytic benzannulation has emerged as a particularly powerful and versatile method for assembling structurally diverse and highly functionalized arene architectures under mild, metal-free conditions. rsc.orgnih.gov
These approaches offer numerous advantages, including low cost, mild reaction conditions, excellent functional group tolerance, and high regioselectivity, thereby avoiding the regiochemical ambiguities and harsh conditions often associated with classical electrophilic aromatic substitution on pre-existing rings. rsc.orgnih.gov The reactions typically involve the cycloaddition of two or more building blocks that contribute atoms to the final aromatic ring, such as in [4+2] or [3+3] benzannulation strategies. rsc.orgrsc.org Various organocatalysts, including secondary amines, tertiary phosphines, and N-heterocyclic carbenes, can be employed to mediate these transformations. rsc.org This strategy represents a flexible alternative for preparing complex molecules like functionalized analogues of this compound where the substitution pattern can be precisely controlled from the outset.
Synthetic Preparation of Key Precursors and Highly Functionalized Analogues
The synthesis of this compound relies on the availability of key precursors. For instance, a retrosynthetic analysis might involve a cross-coupling reaction between a propyl-containing nucleophile and an electrophilic trifluoromethylbenzene derivative, or vice versa.
Key precursors include:
4-Halobenzotrifluorides (e.g., 4-bromobenzotrifluoride): These are common starting materials for cross-coupling reactions. 4-Bromobenzotrifluoride can be prepared from 4-(trifluoromethyl)aniline (B29031) via a Sandmeyer reaction. 4-(Trifluoromethyl)aniline itself can be synthesized from 1-isocyanato-4-(trifluoromethyl)benzene. prepchem.com
Propylbenzene: This can be synthesized via the Friedel-Crafts acylation of benzene with propanoyl chloride followed by reduction, as described previously, to avoid isomeric impurities.
Benzotrifluoride: The parent compound is typically produced on an industrial scale via the fluorination of benzotrichloride (B165768) with hydrogen fluoride (B91410). nih.gov
The synthesis of more highly functionalized analogues often involves multi-step sequences starting from readily available materials. For example, o-chlorobenzotrifluoride can be nitrated, reduced to an aniline, and then subjected to diazotization and sulfonation to produce 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, a precursor for various bioactive molecules. google.com Similarly, highly functionalized proline derivatives containing trifluoromethyl groups have been synthesized through complex cascade reactions, demonstrating the advanced methods available for creating complex fluorinated molecules. nih.gov
Synthesis of Halogenated and Dinitro-Propyl(trifluoromethyl)benzene Intermediates
The creation of halogenated and dinitro-substituted propyl(trifluoromethyl)benzene compounds serves as a critical step for further functionalization. These intermediates are typically prepared by first establishing a trifluoromethylbenzene core, followed by electrophilic aromatic substitution to introduce nitro or halogen groups, and finally, the installation of the n-propyl chain.
Initial Functionalization of the Aromatic Ring: The synthesis often begins with a commercially available trifluoromethyl-substituted benzene derivative. For instance, the nitration of 4-chlorobenzotrifluoride (B24415) can be performed to produce 2,6-dinitro-4-trifluoromethyl-chlorobenzene. sigmaaldrich.com Similarly, halogenation reactions can introduce bromine or iodine onto the ring, providing a handle for subsequent cross-coupling reactions.
Introduction of the Propyl Group: Attaching a straight-chain propyl group to the trifluoromethyl-substituted ring requires careful selection of the synthetic method to avoid undesired isomers.
Friedel-Crafts Acylation and Reduction: Direct Friedel-Crafts alkylation of a benzene ring with a 1-halopropane is impractical as it leads to significant rearrangement, yielding the isopropyl-substituted product as the major isomer. youtube.comlibretexts.org This occurs because the initially formed primary carbocation rearranges to a more stable secondary carbocation before electrophilic attack on the ring. libretexts.org To circumvent this, a two-step acylation-reduction sequence is employed. The aromatic ring is first acylated using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This Friedel-Crafts acylation introduces a propanoyl group (-COCH₂CH₃) without rearrangement. The resulting ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one, is then reduced to the corresponding n-propyl group. Common reduction methods include the Clemmensen (using zinc-mercury amalgam and hydrochloric acid), Wolff-Kishner (using hydrazine and a strong base), or catalytic hydrogenation over a palladium catalyst. youtube.com
Suzuki-Miyaura Cross-Coupling: An alternative and highly versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.com This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. To synthesize this compound, one could couple a halogenated precursor, such as 1-bromo-4-(trifluoromethyl)benzene, with propylboronic acid or its corresponding trifluoroborate salt. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base, such as cesium carbonate or potassium carbonate. nih.govmdpi.com This method is valued for its high functional group tolerance and excellent yields. tcichemicals.com
Below is a table summarizing the key synthetic strategies for these intermediates.
| Target Intermediate | Method | Key Reactants | Reagents/Catalysts | Description |
| Halogenated Propyl(trifluoromethyl)benzene | Suzuki-Miyaura Coupling | 1,4-dihalogenated-(trifluoromethyl)benzene, Propylboronic acid | Pd(OAc)₂, Base (e.g., Cs₂CO₃) | Palladium-catalyzed cross-coupling to form the C-C bond, leaving one halogen for further reaction. nih.gov |
| Dinitro-Propyl(trifluoromethyl)benzene | Acylation-Reduction & Nitration | 4-(Trifluoromethyl)benzene, Propanoyl chloride | 1. AlCl₃ 2. H₂/Pd or Zn(Hg)/HCl 3. HNO₃/H₂SO₄ | Friedel-Crafts acylation followed by reduction to install the propyl group, then nitration to add two nitro groups. youtube.com |
| This compound | Friedel-Crafts Acylation-Reduction | 4-(Trifluoromethyl)benzene, Propanoyl chloride | 1. AlCl₃ 2. H₂/Pd or Zn(Hg)/HCl | A two-step process that avoids carbocation rearrangement, yielding the desired n-propyl isomer. youtube.com |
Computational and Advanced Spectroscopic Characterization of Substituted Trifluoromethyl Benzenes
Theoretical Chemistry Approaches to Electronic Structure and Reactivity
Theoretical chemistry offers powerful tools to predict and rationalize the behavior of molecules. For 1-Propyl-4-(trifluoromethyl)benzene, computational methods are essential for understanding its stability and electronic characteristics.
Studies on related molecules, such as trifluoromethoxybenzene and other fluorinated aromatics, have demonstrated the utility of DFT in determining geometric structures and conformational properties. researchgate.net Such computational analyses are critical for understanding the stability and reactivity of the chemical in different phases. researchgate.net
The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by its two substituents: the propyl group (-CH₂CH₂CH₃) and the trifluoromethyl group (-CF₃).
The propyl group is an alkyl group, which acts as a weak electron-donating group through an inductive effect (+I). It increases the electron density of the aromatic ring, making it more reactive towards electrophilic aromatic substitution. This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the propyl group. ucalgary.ca
Advanced Spectroscopic Methodologies for Comprehensive Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for confirming the structure of synthesized molecules and for studying reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive structural confirmation. Although specific spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on data from similar structures like propylbenzene (B89791) and various (trifluoromethyl)benzene derivatives. docbrown.infoepfl.ch
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would appear as two doublets in the region of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the propyl group would exhibit signals at higher field (lower ppm), with the α-methylene protons appearing as a triplet around δ 2.6 ppm, the β-methylene protons as a sextet around δ 1.6 ppm, and the terminal methyl protons as a triplet around δ 0.9 ppm. docbrown.info
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the propyl group carbons, and the carbon of the trifluoromethyl group. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. rsc.org
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to Propyl) | 7.25 | Doublet (d) | ~129 |
| Aromatic CH (ortho to CF₃) | 7.55 | Doublet (d) | ~126 (quartet, J≈4 Hz) |
| Aromatic C (ipso to Propyl) | - | - | ~145 |
| Aromatic C (ipso to CF₃) | - | - | ~129 (quartet, J≈32 Hz) |
| α-CH₂ | 2.60 | Triplet (t) | ~38 |
| β-CH₂ | 1.65 | Sextet | ~24 |
| CH₃ | 0.95 | Triplet (t) | ~14 |
| CF₃ | - | - | ~124 (quartet, J≈272 Hz) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. youtube.com
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region. docbrown.info
Aliphatic C-H stretching: Strong bands from the propyl group between 3000 and 2850 cm⁻¹. docbrown.info
Aromatic C=C stretching: Two or three bands of variable intensity in the 1620-1450 cm⁻¹ region. docbrown.info
C-F stretching: Very strong, characteristic absorptions for the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ range.
C-H out-of-plane bending: A strong band around 800-850 cm⁻¹ is expected, indicative of 1,4-disubstitution on a benzene ring.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (Propyl) | Stretching | 3000 - 2850 | Strong |
| Aromatic C=C | Ring Stretching | 1620 - 1450 | Medium-Variable |
| C-F (CF₃) | Stretching | 1350 - 1100 | Very Strong |
| Aromatic C-H | Out-of-plane Bending | 850 - 800 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its structure, through analysis of its fragmentation patterns upon ionization. nih.gov
For this compound (C₁₀H₁₁F₃), the molecular weight is approximately 188.19 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 188.
The fragmentation pattern is dictated by the stability of the resulting carbocations. A major fragmentation pathway for alkylbenzenes is the benzylic cleavage. core.ac.ukdocbrown.info For this compound, the most significant fragmentation would be the loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation.
[M - 29]⁺: Loss of an ethyl radical (C₂H₅) would result in a prominent peak at m/z = 159, corresponding to the [C₈H₆F₃]⁺ ion. This is often the base peak in the mass spectra of propylbenzene derivatives. docbrown.info
Other fragments may arise from the loss of the entire propyl group or from rearrangements. The presence of the trifluoromethyl group influences the fragmentation, and fragments containing this group will be characteristic. core.ac.uk
Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Neutral Loss |
| 188 | [C₁₀H₁₁F₃]⁺ | (Molecular Ion) |
| 159 | [C₈H₆F₃]⁺ | •C₂H₅ (Ethyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) | C₃H₄F₃ |
Applications in Advanced Organic Synthesis and Materials Science Research
1-Propyl-4-(trifluoromethyl)benzene as a Versatile Synthetic Building Block
While direct, large-scale applications of this compound as a named precursor in complex syntheses are not extensively documented in readily available literature, its structural components are emblematic of key strategies in medicinal and agrochemical research. The trifluoromethylbenzene scaffold is a privileged structure, found in numerous pharmaceuticals and agrochemicals, prized for the metabolic stability and enhanced lipophilicity imparted by the –CF₃ group. nih.govbeilstein-journals.orgnih.gov The synthesis of polysubstituted benzenes often involves a carefully planned sequence of reactions to install various functional groups in the correct positions. libretexts.org
For instance, the synthesis of a molecule like 4-chloro-2-propylbenzenesulfonic acid from benzene (B151609) requires a multi-step approach where functional groups are added in a specific order to control regioselectivity. libretexts.org Following this logic, this compound can be seen as an intermediate that can be further functionalized. The benzene ring can undergo electrophilic substitution, with the position of the new substituent being directed by the combined influence of the propyl and trifluoromethyl groups. Furthermore, the propyl group itself can be a site for functionalization through free-radical reactions on its aliphatic chain. This makes the molecule a versatile starting point for generating a library of derivatives with potential biological activity.
The synthesis of various trifluoromethylated benzene derivatives highlights the importance of this class of compounds as intermediates. For example, the preparation of 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride is a key step in producing new compounds with biological activity. The general utility of trifluoromethylbenzene (benzotrifluoride) and its derivatives as solvents and reactants in organic synthesis further underscores their importance. researchgate.net
In the field of catalysis, the electronic properties of ligands that coordinate to a metal center are crucial for controlling the catalyst's activity and selectivity. The introduction of trifluoromethyl groups onto ligand scaffolds is a powerful strategy for tuning these electronic properties. nih.govnih.gov The strong electron-withdrawing nature of the –CF₃ group can significantly modulate the electron density at the metal center, thereby influencing the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
While specific ligands derived directly from this compound are not prominently featured in the literature, the principle of using trifluoromethylated aryl groups is well-established. For example, in palladium-catalyzed cross-coupling reactions, the development of which has been a major advance in organic synthesis, the choice of ligand is critical. The use of bulky, electron-rich phosphine (B1218219) ligands is common, but the introduction of electron-withdrawing groups like –CF₃ can be beneficial in certain transformations. mit.edu These groups can enhance the stability of the catalyst and, in some cases, promote challenging reductive elimination steps, such as the formation of C–F bonds. nih.govmit.edu The development of metal-catalyzed methods for the trifluoromethylation of aryl halides itself relies on sophisticated ligand systems that can facilitate the transfer of the CF₃ group. nih.gov The trifluoromethylbenzene moiety, as part of a larger ligand structure, can therefore play a critical role in advancing the capabilities of transition metal catalysis.
Integration of Trifluoromethylated Benzene Scaffolds in Functional Material Design
The unique properties of the trifluoromethyl group extend beyond influencing reactivity in synthesis; they are also harnessed to control the bulk properties of materials. Trifluoromethylated benzene derivatives are increasingly being integrated into functional materials, where they influence molecular packing, electronic properties, and intermolecular interactions, leading to enhanced performance in areas like optoelectronics and supramolecular chemistry.
In the design of materials for nonlinear optics (NLO), a key challenge is to prevent the aggregation of chromophores, which can lead to a loss of the desired optical properties. One effective strategy is to introduce bulky "isolation groups" that sterically hinder the close packing of chromophore molecules. Trifluoromethylated benzene derivatives have proven to be excellent for this purpose. nih.goviucr2017.org
A study on novel NLO chromophores demonstrated that incorporating a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group effectively suppressed detrimental dipole-dipole interactions between chromophore molecules. nih.goviucr2017.org This led to a significant enhancement in the electro-optic (EO) activity of the material. The bulky trifluoromethyl groups act as a shield, ensuring that the individual chromophores can contribute effectively to the macroscopic NLO response of the material.
The table below summarizes the effect of the isolation group on the electro-optic coefficient (r₃₃), a measure of NLO activity, in poled films containing different chromophores.
| Chromophore | Isolation Group | Concentration (wt% in APC) | r₃₃ (pm/V) at 1310 nm |
| A | None | 35 | Lower value (downward trend) |
| B | None | 35 | Lower value (downward trend) |
| C | 3,5-bis(trifluoromethyl)benzene | 35 | Higher value |
| D | 3,5-bis(trifluoromethyl)benzene | 35 | 54 |
| Data sourced from a systematic study on nonlinear optical chromophores. nih.goviucr2017.org |
This data clearly indicates that the chromophores (C and D) containing the trifluoromethylated benzene isolation group maintain high r₃₃ values at high concentrations, overcoming the aggregation-induced quenching seen in the non-isolated chromophores (A and B). iucr2017.org
Furthermore, trifluoromethylated benzenes are used as core components in emitters for thermally activated delayed fluorescence (TADF), a technology used in organic light-emitting diodes (OLEDs). For example, 1,4-Bis(trifluoromethyl)benzene (B1346883) has been employed as an acceptor moiety in donor-acceptor-donor molecules, leading to efficient TADF emitters. acs.org
Supramolecular chemistry involves the design of complex chemical systems that are held together by non-covalent interactions. The trifluoromethyl group can participate in and influence these interactions in several ways, making trifluoromethylated benzene a valuable scaffold for crystal engineering and the construction of advanced chemical systems. nih.govrsc.org
One of the key contributions is through halogen bonding . Contrary to the traditional view of fluorine as a simple hydrogen bond acceptor, the fluorine atoms in a trifluoromethyl group can act as halogen bond donors. iucr2017.org This is due to the formation of a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which can interact favorably with nucleophiles. youtube.com This interaction is a powerful tool for controlling the self-assembly of molecules in the solid state.
Another significant factor is the role of the trifluoromethyl group in directing hydrophobic interactions . In a study of artificial nucleic acids, DNA-like duplexes were successfully self-assembled using 3,5-bis(trifluoromethyl)benzene as a hydrophobic base surrogate. nih.govrsc.org The strong hydrophobic forces between these fluorinated cores were sufficient to hold the strands together in the absence of traditional hydrogen bonds, demonstrating the power of the "fluorophobic effect" in driving molecular self-assembly. nih.govrsc.orgresearchgate.net
The table below compares the properties of nucleic acid duplexes formed with trifluoromethylated (F) and methylated (M) benzene cores.
| Duplex | Hydrophobic Core | Melting Temperature (Tₘ) | Thermodynamic Stability (ΔG°₃₇) |
| F-F | 3,5-bis(trifluoromethyl)benzene | Higher | More Stable |
| M-M | 3,5-dimethylbenzene | Lower | Less Stable |
| Data conceptualized from studies on hydrophobic self-assembly. nih.govrsc.org |
The enhanced stability of the duplex with the trifluoromethylated cores highlights the strength of the specific interactions engendered by the fluorinated groups. nih.govrsc.org These principles are broadly applicable in crystal engineering, where trifluoromethylated benzenes can be used to create ordered solid-state structures with desirable properties. nih.gov
Methodological Advancements in Chemical Synthesis Facilitated by Related Fluorinated Derivatives
The growing importance of fluorinated compounds like this compound has spurred significant innovation in synthetic chemistry. The development of new methods for introducing fluorine and trifluoromethyl groups into organic molecules is an active area of research, leading to more efficient, selective, and practical synthetic routes. nih.govnih.gov
Recent years have seen remarkable progress in the synthesis of fluorinated compounds. nih.gov This includes the development of novel catalytic methods for creating C-F bonds, such as transition-metal-catalyzed and organocatalyzed reactions. nih.govresearchgate.net For example, photoredox catalysis has emerged as a powerful tool, enabling the formation of C-CF₃ bonds under mild conditions using light. acs.org
Advances have also been made in the development of new fluorinating and trifluoromethylating reagents. These reagents offer improved reactivity and selectivity, allowing chemists to install fluorine-containing groups at later stages of a synthesis and on more complex molecules. The ability to form C-¹⁸F bonds for applications in Positron Emission Tomography (PET) has also seen significant methodological breakthroughs, driven by the need for new radiotracers for medical imaging. nih.gov
Furthermore, the use of fluorinated building blocks in "divergent synthesis" strategies allows for the rapid generation of molecular diversity from a common precursor. researchgate.netnih.gov For example, β-CF₃-1,3-enynes are versatile building blocks that can be used to construct a wide variety of heterocyclic and carbocyclic scaffolds. researchgate.net These methodological advancements not only facilitate the synthesis of known fluorinated compounds but also open the door to the discovery of new molecules with novel properties and functions.
Development of Sustainable and Green Chemistry Approaches for Fluorinated Aromatics
The synthesis of fluorinated aromatics like this compound traditionally involves reagents and conditions that can be environmentally challenging. Green chemistry principles aim to mitigate these issues. For Friedel-Crafts reactions, sustainable approaches include the use of solid acid catalysts like zeolites or sulfated zirconia, which can be recycled and reduce waste. nih.govresearchgate.net The use of less hazardous solvents or even solvent-free conditions is another key aspect of developing greener synthetic routes. nih.gov Photocatalysis is also emerging as a green technology for the synthesis of complex molecules, including those with fluorinated groups. masterorganicchemistry.com
Implementation of Flow Chemistry and Continuous Manufacturing Techniques for Efficiency and Safety
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of chemical compounds. nih.gov By conducting reactions in a continuous stream through a reactor, better control over reaction parameters like temperature and mixing is achieved. This leads to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic reactions like Friedel-Crafts acylation. rsc.orgthieme.de The implementation of flow chemistry for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. rsc.org This is particularly relevant for handling hazardous reagents and intermediates often involved in the synthesis of fluorinated compounds. thieme.de
Future Research Directions and Unresolved Challenges
Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Derivatives
The development of new and efficient methods for the synthesis of complex molecules derived from 1-Propyl-4-(trifluoromethyl)benzene is a primary focus of ongoing research. While traditional methods for introducing the trifluoromethyl group exist, they often require harsh conditions. chimia.ch Modern approaches are geared towards milder and more selective transformations.
Recent advancements in continuous-flow chemistry offer a promising avenue for the synthesis of trifluoromethylated heterocycles, providing rapid reaction times and high yields under mild conditions. acs.org This technology could be adapted for the derivatization of this compound, enabling the efficient production of a wide array of complex structures. The development of novel synthetic routes to trifluoromethylated N-fused heterocycles, for instance, showcases the potential for creating diverse molecular scaffolds for drug discovery and pharmaceutical manufacturing. acs.org
Furthermore, the synthesis of enantiopure trifluoromethylated building blocks from readily available starting materials is a significant area of interest. nih.gov Methodologies that allow for the diastereoselective nucleophilic trifluoromethylation of chiral precursors could be applied to create complex chiral derivatives of this compound. nih.gov The challenge lies in developing scalable and practical routes to these valuable compounds.
Deepening the Understanding of Unconventional Reactivity Profiles
The trifluoromethyl group is well-known for its strong electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov However, the interplay between the propyl group and the trifluoromethyl group in this compound can lead to unconventional reactivity that is yet to be fully explored.
Recent research has focused on the selective activation and functionalization of the C-F bonds in trifluoromethylarenes, a traditionally challenging transformation. nih.gov Developing catalytic systems that can selectively cleave a single C-F bond in this compound would open up new avenues for derivatization, allowing for the introduction of various functional groups at the trifluoromethylated carbon. Additionally, the development of reagents with tunable reactivity, such as trifluoromethyl thianthrenium triflate, which can exhibit formal CF3+, CF3•, and CF3– reactivity, provides new tools to probe and exploit the reactivity of compounds like this compound. acs.org
Advanced Computational Modeling for Predictive Synthesis and Catalytic Design
Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and for the rational design of catalysts. acs.orgyoutube.commdpi.com In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure and reactivity, guiding the development of new synthetic methods.
For instance, computational studies can help in understanding the intricate details of catalyst-substrate interactions, which is crucial for designing efficient and selective catalytic processes. rsc.org By modeling reaction pathways and transition states, researchers can predict the feasibility of novel transformations and optimize reaction conditions to achieve desired outcomes. The application of machine learning and deep learning in chemistry is also poised to accelerate the discovery of new reactions and catalysts for the functionalization of trifluoromethylated compounds. rsc.org
Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to chemical synthesis. rsc.orgresearchgate.netrsc.org The integration of this compound or its derivatives into MCR sequences presents a significant opportunity for the rapid generation of diverse and complex molecular libraries.
The development of novel MCRs that can incorporate trifluoromethylated building blocks is an active area of research. nih.gov For example, a metal-free, three-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles demonstrates the potential of MCRs in constructing valuable heterocyclic scaffolds. nih.gov Future work will likely focus on designing new MCRs that can directly utilize this compound as a key component, further expanding the accessible chemical space.
Opportunities in Catalysis and Asymmetric Synthesis Method Development
The development of new catalytic methods, particularly for asymmetric synthesis, is a cornerstone of modern organic chemistry. nih.gov The trifluoromethyl group can act as a powerful control element in asymmetric synthesis, influencing the stereochemical outcome of a reaction through steric and electronic effects. chimia.ch
The asymmetric synthesis of chiral trifluoromethylated compounds, such as alcohols and amines, is of great importance due to their potential applications in medicinal chemistry. nih.gov Researchers are actively developing new chiral catalysts and catalytic systems for the enantioselective trifluoromethylation of various substrates. nih.gov A key challenge is to develop methods that are both highly enantioselective and broadly applicable.
Furthermore, the catalytic C-H functionalization of the propyl group in this compound offers a direct and efficient way to introduce new functional groups. While significant progress has been made in directed C-H activation, the development of methods for the selective functionalization of specific C-H bonds in the presence of other reactive sites remains a challenge.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-propyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 4-(trifluoromethyl)benzene with 1-bromopropane using a base catalyst (e.g., KOtBu) in polar aprotic solvents like DMF. Alternatively, Friedel-Crafts alkylation with propyl chloride and a Lewis acid (AlCl₃) is feasible but may lead to isomerization .
- Critical Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity significantly affect regioselectivity and yield. Impurities often arise from incomplete alkylation or over-reaction; GC-MS or HPLC is recommended for purity analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : H NMR (δ 0.9–1.5 ppm for propyl CH₃; δ 2.5–3.0 ppm for benzylic CH₂) and F NMR (δ -60 to -65 ppm for CF₃) confirm functional groups .
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (m/z 202 for [M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Store in airtight containers away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts like isomerized or over-alkylated derivatives?
- Strategies :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions .
- Solvent Optimization : Non-polar solvents (toluene) reduce carbocation rearrangements in Friedel-Crafts alkylation .
- In Situ Monitoring : FT-IR tracks reaction progress by observing C-F (1100–1250 cm⁻¹) and C-H (2800–3000 cm⁻¹) stretches .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
- Mechanistic Analysis : The trifluoromethyl group is electron-withdrawing, meta-directing, which slows electrophilic substitution. Propyl groups donate weakly via hyperconjugation, favoring para-substitution in further reactions. Computational studies (DFT) validate activation energies for bromination or nitration .
Q. How do structural analogs (e.g., 1-allyl-4-(trifluoromethyl)benzene) differ in biological activity, and what assays validate these differences?
- Comparative Studies :
- Antimicrobial Assays : Broth microdilution (MIC values) against E. coli and S. aureus show reduced activity compared to nitro-substituted analogs due to lower electrophilicity .
- Enzyme Inhibition : Docking simulations (AutoDock Vina) reveal weaker binding to cytochrome P450 compared to pyridinyl derivatives .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
